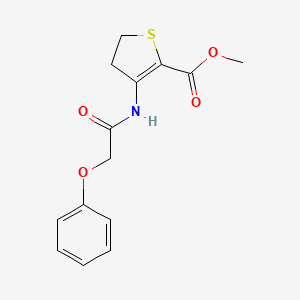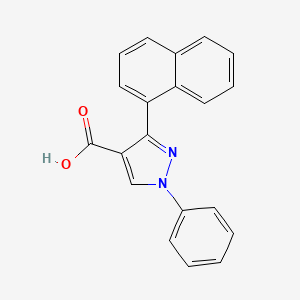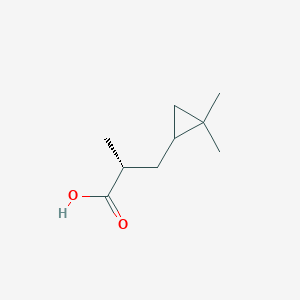
Pyrrole-3-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its beige to brown crystalline powder appearance . This compound is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
Target of Action
Pyrrole-3-carboxylic acid hydrate is known to have a diverse nature of activities . .
Mode of Action
It is known that pyrrole-containing compounds can interact with various biological targets due to their diverse nature of activities .
Biochemical Pathways
Pyrrole-containing compounds are known to affect various biochemical pathways due to their diverse nature of activities . .
Result of Action
It is known that pyrrole-containing compounds can have various biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Action Environment
It is known that the compound is soluble in water, benzene, diethyl ether, and petrol ether , which could potentially influence its action and stability.
Analyse Biochimique
Biochemical Properties
It is known that pyrrole-containing compounds have diverse biological activities and are found in many natural products
Cellular Effects
One study has shown that poly(pyrrole-3-carboxylic acid) nanoparticles, which are synthesized using Pyrrole-3-carboxylic acid hydrate, can be used as carriers for combined chemo-photothermal therapy . These nanoparticles exhibited pH-sensitive and near-infrared laser-controlled drug release, which was beneficial for drug enrichment in the tumor and for reducing the toxicity and side effects in normal tissue .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 144.0°C to 147.0°C , suggesting that it is stable at room temperature
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrrole-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron(III) chloride and other reagents ensures efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrole-3-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: Pyrrole derivatives can be oxidized to form pyrrole-2,3-diones.
Reduction: Reduction reactions can convert pyrrole-3-carboxylic acid to pyrrole-3-methanol.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst are used for halogenation.
Major Products:
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrole-3-methanol.
Substitution: Halogenated pyrrole derivatives.
Applications De Recherche Scientifique
Pyrrole-3-carboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specific electronic properties.
Comparaison Avec Des Composés Similaires
- Pyrrole-2-carboxylic acid
- Pyrrole-3,4-dicarboxylic acid
- Indole-3-carboxylic acid
Comparison: Pyrrole-3-carboxylic acid hydrate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity. Compared to pyrrole-2-carboxylic acid, it has different electronic properties and reactivity towards electrophilic substitution . Indole-3-carboxylic acid, while structurally similar, contains an additional benzene ring, leading to different chemical and biological properties .
Propriétés
IUPAC Name |
1H-pyrrole-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVUWWPGGBWCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2961118.png)
![N-(2,4-dimethylphenyl)-2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2961119.png)
![(1R,5S)-3-[(tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2961120.png)





![METHYL 4-[2-(2-BENZENESULFONAMIDO-1,3-THIAZOL-4-YL)ACETAMIDO]BENZOATE](/img/structure/B2961128.png)

![4-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2961134.png)
![Ethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2961135.png)

